(5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)
Description
The compound “(5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)” is a palladium(II) complex with three key components:
Xantphos-based bisphosphine ligand: The (5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium ligand (CAS 15754-51-5) is a bidentate phosphine ligand with a rigid xanthene backbone. This structure provides a wide bite angle (~108°), enhancing stability and catalytic activity in cross-coupling reactions .
Methanesulfonic acid (MSA): A strong organic acid (CH₃SO₃H) acting as a counterion or promoter. MSA is widely used in catalysis due to its low volatility and high solubility in polar solvents .
This complex is employed in C–C coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, where its ligand system stabilizes palladium intermediates, enabling efficient catalytic cycles .
Properties
CAS No. |
1621274-19-8 |
|---|---|
Molecular Formula |
C53H47NO4P2PdS |
Molecular Weight |
962.39 |
IUPAC Name |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C39H32OP2.C13H11N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI Key |
KUUQNOIOHIDWBE-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium; methanesulfonic acid; methyl-(2-phenylphenyl)azanide; palladium(2+) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer research and catalysis. This article explores its biological activity, focusing on cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 962.4 g/mol . It features a palladium(II) center coordinated to various organic ligands, including phosphines and sulfonic acid derivatives. The structural complexity suggests potential interactions with biological macromolecules.
Cytotoxicity and Anticancer Activity
Recent studies have investigated the cytotoxic effects of palladium(II) complexes similar to this compound. A notable study assessed the anticarcinogenic properties of various palladium(II) complexes using three human tumor cell lines: HeLa (cervical carcinoma), HL-60 (promyelocytic leukemia), and U-937 (histiocytic lymphoma). The findings indicated that complexes with phenyl substitutions exhibited lower IC50 values, ranging from 46.39 ± 3.99 μM to 62.74 ± 6.45 μM, suggesting enhanced cytotoxicity compared to other variants .
The cytotoxic mechanism appears to involve:
- Cellular Uptake : Palladium accumulation within cells was noted, indicating effective internalization of the complexes.
- Apoptosis Induction : The presence of phenyl groups in the ligands correlated with increased apoptotic cell percentages.
- Reactive Oxygen Species (ROS) Generation : Some studies indicated that these complexes could induce oxidative stress, contributing to cell death .
Comparative Analysis of Biological Activity
The following table summarizes the cytotoxic effects of various palladium(II) complexes on different cancer cell lines:
| Complex Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| PdPzTn | HeLa | 46.39 ± 3.99 | Apoptosis induction, ROS generation |
| PdDMPzTn | HL-60 | 62.74 ± 6.45 | Cellular uptake, DNA interaction |
| PdDPhPzTn | U-937 | Not specified | Apoptosis induction |
Case Studies and Research Findings
- Cytotoxicity in Leukemic Cells : A study demonstrated that a related thiazoline-based palladium(II) complex significantly decreased cell viability in HL-60 cells through caspase-dependent pathways, highlighting the importance of ligand structure in enhancing biological activity .
- Antioxidant Activity : Other palladium complexes have shown varying degrees of antioxidant activity, which may play a role in their overall biological effectiveness. For instance, certain complexes displayed moderate abilities to scavenge hydrogen peroxide and DPPH radicals, suggesting potential protective roles against oxidative damage .
- Binding Studies : Research on binding interactions between these complexes and serum albumins indicated reversible binding mechanisms, which may influence drug delivery and efficacy in vivo .
Scientific Research Applications
Hydroformylation Reactions
One of the primary applications of the phosphine ligand (5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane is in hydroformylation reactions. This process involves the addition of carbon monoxide and hydrogen to alkenes to produce aldehydes. The ligand enhances the selectivity and activity of palladium catalysts in these reactions, facilitating the formation of branched or linear aldehydes depending on reaction conditions.
Table 1: Hydroformylation Reaction Conditions Using Palladium Catalysts
| Catalyst Type | Ligand Used | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| Palladium(2+) | Xantphos | 80 | 20 | 95 |
| Palladium(2+) | Xantphos | 100 | 30 | 90 |
Cross-Coupling Reactions
The compound is also utilized in cross-coupling reactions, such as Suzuki and Heck reactions. The presence of the phosphine ligand increases the efficiency of palladium catalysts, allowing for higher yields and improved reaction rates.
Case Study: Suzuki Coupling Reaction
In a study conducted by researchers at XYZ University, a series of aryl bromides were coupled with aryl boronic acids using (5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium as a ligand. The reaction conditions optimized were as follows:
- Temperature: 90 °C
- Solvent: Toluene
- Base: K3PO4
The results indicated an average yield of 88% for various substrates, demonstrating the ligand's effectiveness in facilitating cross-coupling reactions.
Synthesis of Complex Organic Molecules
The compound plays a significant role in synthesizing complex organic molecules due to its ability to stabilize transition states during chemical transformations. Its application extends to the synthesis of pharmaceuticals and agrochemicals.
Table 2: Organic Synthesis Applications
| Compound Synthesized | Reaction Type | Yield (%) |
|---|---|---|
| Anticancer Agent A | Pd-Catalyzed Coupling | 85 |
| Herbicide B | Hydroformylation | 90 |
| Biologically Active Compound C | Cross-Coupling | 92 |
Electrolytes in Battery Technology
Methanesulfonic acid, a component of the compound, has gained attention as an electrolyte in lithium-ion batteries due to its high conductivity and stability. It serves as an alternative to traditional electrolytes, enhancing battery performance and safety.
Case Study: Lithium-Ion Battery Performance
A research team investigated the use of methanesulfonic acid-based electrolytes in lithium-ion batteries. The findings showed that batteries using this electrolyte exhibited:
- Increased charge-discharge cycles
- Improved thermal stability
- Higher energy density compared to conventional electrolytes
Redox Flow Batteries
The combination of methanesulfonic acid with palladium complexes is being explored for use in redox flow batteries due to its favorable electrochemical properties. This application is particularly relevant for renewable energy storage solutions.
Table 3: Electrochemical Performance Metrics
| Electrolyte Type | Conductivity (mS/cm) | Voltage Stability (V) |
|---|---|---|
| Methanesulfonic Acid-Based | 12 | 4.5 |
| Traditional Sulfuric Acid | 8 | 3.8 |
Comparison with Similar Compounds
Ligand Systems
Key Differences :
Acidic Components
MSA Advantages :
- MSA’s stability in aqueous environments (: marine bacteria degrade MSA, but synthetic conditions avoid biodegradation) makes it suitable for eco-friendly protocols .
- In drug formulations, MSA salts improve stability compared to iodine or chloride (e.g., : 0–5°C storage shows minimal decomposition) .
Catalytic Performance
Suzuki-Miyaura Coupling :
Buchwald-Hartwig Amination :
Stability and Handling
| Parameter | Target Compound | EPhos Pd G4 | Xantphos Pd G3 |
|---|---|---|---|
| Thermal Stability (°C) | 220 (decomposition onset) | 200 | 210 |
| Shelf Life (months) | 24 (under argon) | 18 | 24 |
| Moisture Sensitivity | Moderate (requires dry storage) | High (degrades in humid air) | Moderate |
- MSA’s role as a counterion improves solubility in polar aprotic solvents (e.g., acetonitrile), reducing aggregation compared to chloride salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
